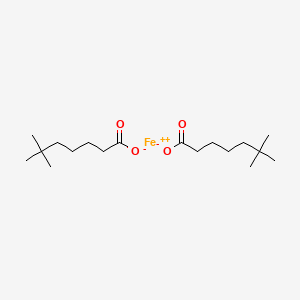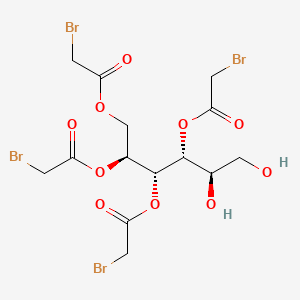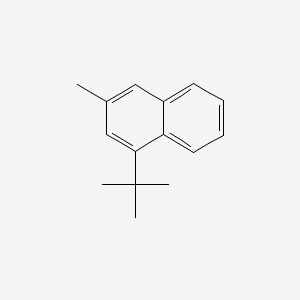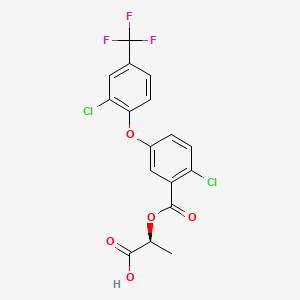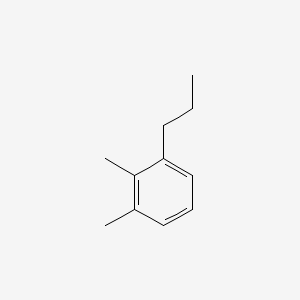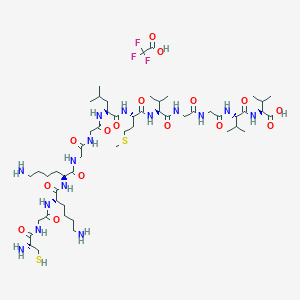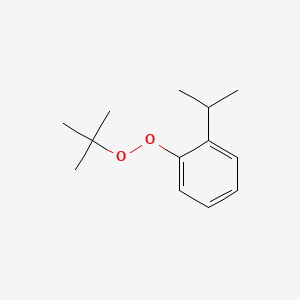![molecular formula C27H36O2 B12650813 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] CAS No. 93893-69-7](/img/structure/B12650813.png)
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is an organic compound with the molecular formula C27H36O2. It is a phenolic compound known for its antioxidant properties, which makes it useful in various industrial applications, particularly in the stabilization of polymers and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .
Industrial Production Methods
In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant used in similar applications.
Benzoic Acid: Known for its preservative and antioxidant properties.
Uniqueness
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is unique due to its specific structural features, which confer enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclopentyl groups provide steric hindrance, reducing the rate of oxidation and increasing its longevity in various applications .
Propiedades
Número CAS |
93893-69-7 |
|---|---|
Fórmula molecular |
C27H36O2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3 |
Clave InChI |
ODSONVOAQPNSEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


